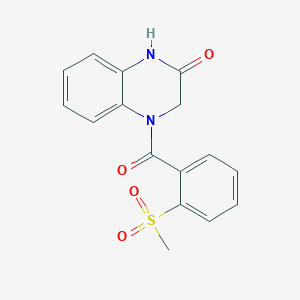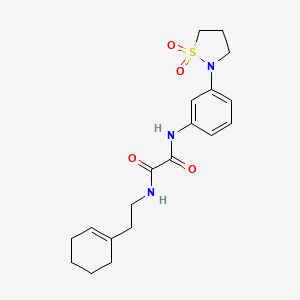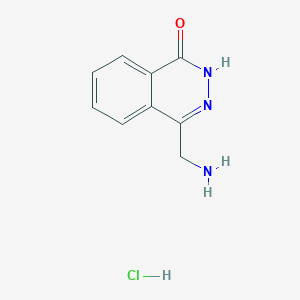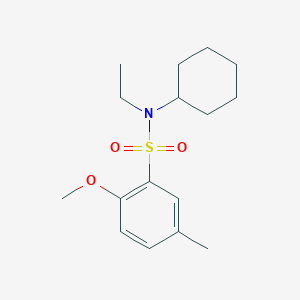![molecular formula C14H19NO2S B2596223 7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane CAS No. 2310098-85-0](/img/structure/B2596223.png)
7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane is a chemical compound that belongs to the class of spirocyclic compounds. It is commonly referred to as MS-245, and it has been found to have potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of MS-245 is not fully understood. However, it has been proposed that MS-245 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. MS-245 has also been found to modulate the activity of certain neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MS-245 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. MS-245 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which contribute to inflammation. Additionally, MS-245 has been found to modulate the activity of certain neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MS-245 in lab experiments is its high purity and stability. MS-245 has been synthesized with high yields and purity, which makes it suitable for use in lab experiments. However, one limitation of using MS-245 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on MS-245. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use as an anti-inflammatory agent and its mechanisms of action in reducing inflammation. Additionally, further research is needed to understand the mechanisms of action of MS-245 in modulating neurotransmitter activity and its potential use as an antidepressant and anxiolytic agent.
Métodos De Síntesis
The synthesis method of MS-245 involves the reaction of 4-methylbenzenesulfonyl chloride with 7-methyl-2-aminospiro[3.3]heptane in the presence of a base. The resulting intermediate is then treated with an acid to yield the final product, MS-245. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
MS-245 has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. MS-245 has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Additionally, MS-245 has been studied for its potential use as an antidepressant and has been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
7-methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18(16,17)15-9-14(10-15)8-7-12(14)2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPBCARZYHJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)


![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)
![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)
![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)
![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/no-structure.png)


